REACTION_CXSMILES
|
[CH3:1][CH:2]([CH3:5])[CH:3]=[CH2:4].CCCCCCCCCC.[O:16]=O>[Br-].C([N+](C)(C)C)CCCCCCCCCCCCCCC.[Ti].[Pd](Cl)Cl.O>[CH3:1][CH:2]([CH3:5])[CH:3]=[CH2:4].[CH:2]([C:3]([CH3:4])=[O:16])([CH3:5])[CH3:1] |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C=C)C
|
Name
|
|
Quantity
|
0.29 mol
|
Type
|
reactant
|
Smiles
|
CC(C=C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=O
|
Name
|
|
Quantity
|
0.004 mol
|
Type
|
catalyst
|
Smiles
|
[Br-].C(CCCCCCCCCCCCCCC)[N+](C)(C)C
|
Name
|
|
Quantity
|
300 mL
|
Type
|
catalyst
|
Smiles
|
[Ti]
|
Type
|
CUSTOM
|
Details
|
stirred tank reactor
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Reaction
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C=C)C
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C(=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][CH:2]([CH3:5])[CH:3]=[CH2:4].CCCCCCCCCC.[O:16]=O>[Br-].C([N+](C)(C)C)CCCCCCCCCCCCCCC.[Ti].[Pd](Cl)Cl.O>[CH3:1][CH:2]([CH3:5])[CH:3]=[CH2:4].[CH:2]([C:3]([CH3:4])=[O:16])([CH3:5])[CH3:1] |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C=C)C
|
Name
|
|
Quantity
|
0.29 mol
|
Type
|
reactant
|
Smiles
|
CC(C=C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=O
|
Name
|
|
Quantity
|
0.004 mol
|
Type
|
catalyst
|
Smiles
|
[Br-].C(CCCCCCCCCCCCCCC)[N+](C)(C)C
|
Name
|
|
Quantity
|
300 mL
|
Type
|
catalyst
|
Smiles
|
[Ti]
|
Type
|
CUSTOM
|
Details
|
stirred tank reactor
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Reaction
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C=C)C
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C(=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][CH:2]([CH3:5])[CH:3]=[CH2:4].CCCCCCCCCC.[O:16]=O>[Br-].C([N+](C)(C)C)CCCCCCCCCCCCCCC.[Ti].[Pd](Cl)Cl.O>[CH3:1][CH:2]([CH3:5])[CH:3]=[CH2:4].[CH:2]([C:3]([CH3:4])=[O:16])([CH3:5])[CH3:1] |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C=C)C
|
Name
|
|
Quantity
|
0.29 mol
|
Type
|
reactant
|
Smiles
|
CC(C=C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=O
|
Name
|
|
Quantity
|
0.004 mol
|
Type
|
catalyst
|
Smiles
|
[Br-].C(CCCCCCCCCCCCCCC)[N+](C)(C)C
|
Name
|
|
Quantity
|
300 mL
|
Type
|
catalyst
|
Smiles
|
[Ti]
|
Type
|
CUSTOM
|
Details
|
stirred tank reactor
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Reaction
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C=C)C
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C(=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |